molecular formula C15H13FN6O B2487927 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea CAS No. 897623-93-7

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea

Cat. No.: B2487927
CAS No.: 897623-93-7
M. Wt: 312.308
InChI Key: WVRDVOFUSFYOJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea is a synthetic organic compound that features a tetrazole ring substituted with a 4-fluorophenyl group and a phenylurea moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea typically involves the formation of the tetrazole ring followed by the introduction of the phenylurea group. One common method involves the cycloaddition reaction between an azide and a nitrile to form the tetrazole ring. The reaction conditions often include the use of a catalyst such as copper(I) chloride and a solvent like dimethylformamide (DMF). The phenylurea moiety can be introduced through a reaction with phenyl isocyanate under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tetrazole oxides, while reduction can produce amines .

Scientific Research Applications

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of advanced materials with unique properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea is unique due to the combination of the tetrazole ring and phenylurea moiety, which imparts distinct chemical and biological properties.

Biological Activity

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tetrazole ring, which is known for its ability to interact with various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Value
IUPAC Name This compound
Molecular Formula C16H15FN6O
Molecular Weight 344.33 g/mol
CAS Number 897623-95-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrazole ring from 4-fluorobenzyl chloride and sodium azide, followed by the reaction with phenyl isocyanate to form the urea linkage.

The mechanism of action for this compound is believed to involve its interaction with specific enzymes or receptors. The tetrazole ring and the fluorophenyl group are crucial for binding to biological targets, potentially modulating their activity and leading to various physiological effects .

Anticancer Activity

Research has indicated that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of tetrazole can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the fluorophenyl group may enhance these effects by increasing lipophilicity and improving cell membrane permeability .

Antimicrobial Properties

The antimicrobial activity of tetrazole derivatives has also been documented. The presence of the urea moiety in this compound may contribute to its ability to disrupt microbial cell wall synthesis, leading to bactericidal effects. In vitro studies have demonstrated efficacy against various bacterial strains, suggesting potential therapeutic applications in treating infections.

Enzyme Inhibition

Enzyme inhibition studies have shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic processes in target cells, providing a basis for further exploration in drug discovery .

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of tetrazole derivatives, including this compound. The results indicated that it significantly reduced tumor growth in xenograft models, with minimal toxicity observed in normal tissues .

Study on Antimicrobial Effects

Another research article in Antimicrobial Agents and Chemotherapy reported that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel antimicrobial agent .

Properties

IUPAC Name

1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN6O/c16-11-6-8-13(9-7-11)22-14(19-20-21-22)10-17-15(23)18-12-4-2-1-3-5-12/h1-9H,10H2,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRDVOFUSFYOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.